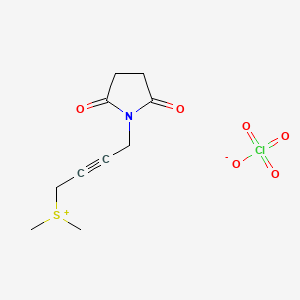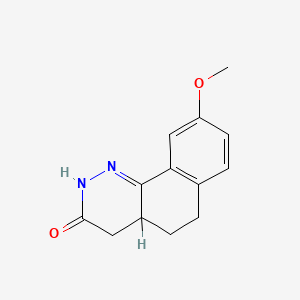
4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the core structure: This could involve cyclization reactions starting from appropriate precursors.
Methoxylation: Introduction of the methoxy group at the 9th position using reagents like methanol and a catalyst.
Reduction: Reduction of specific double bonds to achieve the tetrahydro configuration.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalytic hydrogenation: For reduction steps.
Automated synthesis: Using flow chemistry techniques for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced derivatives.
Substitution: Introduction of various functional groups like halogens, nitro groups, etc.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one would depend on its specific biological target. Generally, it might involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
Cinnoline: The parent compound.
9-Methoxycinnoline: A simpler analog.
Tetrahydrocinnoline: Lacking the methoxy group.
Uniqueness
4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one is unique due to its specific substitution pattern and tetrahydro configuration, which might confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
133414-54-7 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
9-methoxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one |
InChI |
InChI=1S/C13H14N2O2/c1-17-10-5-4-8-2-3-9-6-12(16)14-15-13(9)11(8)7-10/h4-5,7,9H,2-3,6H2,1H3,(H,14,16) |
InChI Key |
FWITYCSJTUCFDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC3C2=NNC(=O)C3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


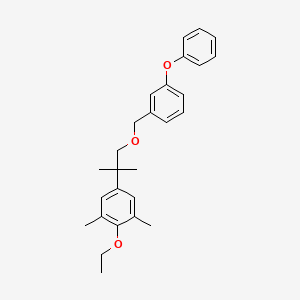
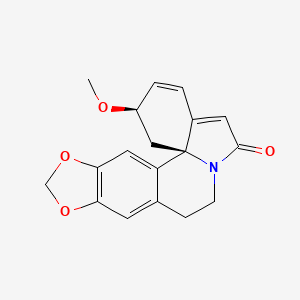
![[2-(Hexanoyloxymethyl)-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-3-propoxypropyl] heptanoate](/img/structure/B12760826.png)
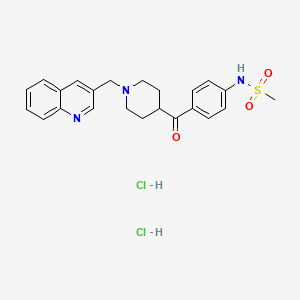
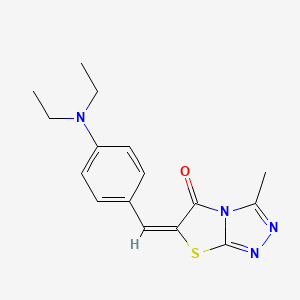
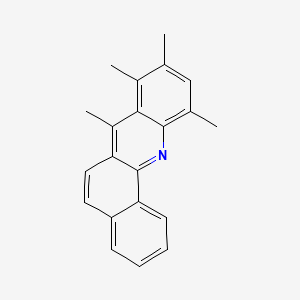
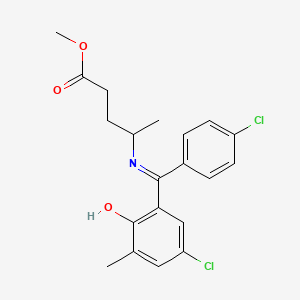
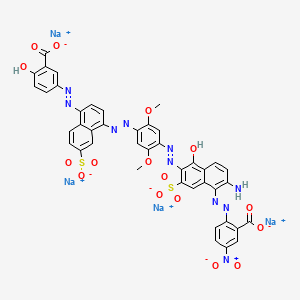
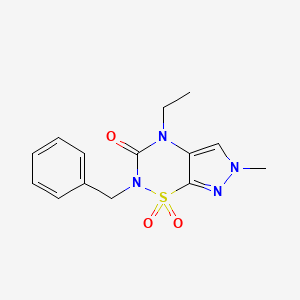
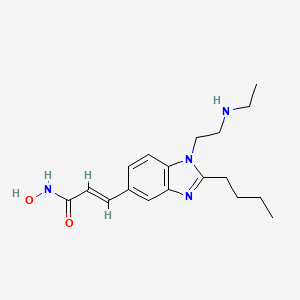
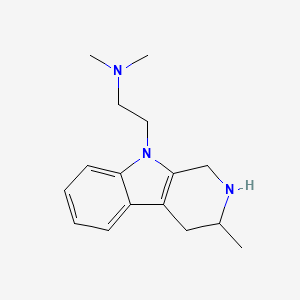
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4,4-dicyclohexyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12760877.png)
![N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12760883.png)
